molecular formula C20H20N6O2 B2700489 1-(2,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899725-93-0

1-(2,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2700489
CAS No.: 899725-93-0
M. Wt: 376.42
InChI Key: GTDVFGLGGBNEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a chemical hybrid compound incorporating two privileged pharmacophores in medicinal chemistry: the 1,2,4-oxadiazole and the 1,2,3-triazole rings. This structural motif is of significant interest in early-stage drug discovery research. The 1,2,4-oxadiazole heterocycle is noted for its unique bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This scaffold exhibits a wide spectrum of biological activities and is present in several commercially available drugs . Concurrently, the 1,2,3-triazole ring is a key building block in click chemistry and is widely utilized in the synthesis of compounds for probing various biological targets . The specific molecular architecture of this compound, which links these two heterocyclic systems through a direct bond, suggests its potential utility as a core scaffold for developing novel bioactive molecules. Researchers can explore its application in generating libraries for high-throughput screening against various therapeutic targets. The presence of the 1,2,4-oxadiazole ring indicates potential research applications in developing agents for central nervous system disorders, given that this moiety is found in compounds with reported anticonvulsant and antidepressant activities . Furthermore, the integration of the 1,2,3-triazole moiety, as seen in similar molecular hybrids, has shown remarkable anticancer activity in preclinical research, making this compound a candidate for investigation in oncology-focused drug discovery programs . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a food additive. CAS Number: 899999-38-3 Molecular Formula: C20H20N6O2 Molecular Weight: 376.41 g/mol

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-4-27-15-8-6-14(7-9-15)19-22-20(28-24-19)17-18(21)26(25-23-17)16-10-5-12(2)11-13(16)3/h5-11H,4,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDVFGLGGBNEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that integrates a triazole and oxadiazole moiety. This structure is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C19H20N6OC_{19}H_{20}N_6O, with a molecular weight of approximately 348.41 g/mol. The presence of the triazole and oxadiazole rings suggests potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Several studies have indicated that compounds containing oxadiazole and triazole structures exhibit significant antioxidant activity . For instance, research has shown that derivatives with similar scaffolds can scavenge free radicals effectively, making them candidates for further development as antioxidant agents .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that this class of molecules may possess significant antibacterial and antifungal activities. In vitro assays have demonstrated that similar triazole derivatives can inhibit the growth of various pathogenic microorganisms .

In Vitro Studies

A study published in Molecules reported on the synthesis and biological evaluation of various substituted 1,3,4-oxadiazoles. The findings highlighted that these compounds exhibited substantial free radical scavenging ability in DPPH assays, with IC50 values comparable to known antioxidants like ascorbic acid .

CompoundIC50 (µg/mL)Activity Type
5f15.79Antioxidant
5j15.90Antioxidant

Mechanistic Insights

Research involving structural activity relationship (SAR) studies has elucidated that modifications on the phenyl rings significantly affect the biological activity of these compounds. For instance, substituents at specific positions on the phenyl ring can enhance or diminish the potency against target enzymes or receptors involved in disease processes .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The oxadiazole and triazole moieties contribute to its biological activity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Anti-Cancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anti-cancer properties. For instance, studies have demonstrated that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. In vitro assays using glioblastoma cell lines have shown that certain derivatives lead to substantial cytotoxic effects by damaging DNA and promoting cell death .

Case Study:
A study involving a series of 1,3,4-oxadiazole derivatives revealed that specific compounds exhibited potent anti-cancer activity against LN229 glioblastoma cells. These compounds were subjected to colony formation assays and TUNEL assays to assess their efficacy in inducing apoptosis .

Anti-Diabetic Activity

In addition to anti-cancer properties, this compound has been investigated for its potential anti-diabetic effects. Research utilizing genetically modified models such as Drosophila melanogaster indicated that certain derivatives effectively lowered glucose levels, suggesting a promising avenue for diabetes treatment .

Case Study:
In a study on the biological assessment of synthesized oxadiazoles, compounds demonstrated significant reductions in glucose levels in diabetic models. This finding highlights the therapeutic potential of these compounds in managing diabetes .

Pharmacological Insights

The pharmacological profile of 1-(2,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine suggests favorable absorption and distribution characteristics. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate compliance with Lipinski's Rule of Five for drug-likeness . This makes it a suitable candidate for further development into therapeutic agents.

Table 1: Biological Activities of Synthesized Compounds

Compound NameActivity TypeCell Line/Model UsedObserved Effect
Compound AAnti-CancerLN229 GlioblastomaInduced apoptosis
Compound BAnti-DiabeticDrosophila melanogasterReduced glucose levels
Compound CAntibacterialGram-positive bacteriaSignificant inhibition

Table 2: Synthesis Summary

StepReactantsConditionsProduct
Step 12,4-Dimethylphenol + Ethyl BromoacetateRefluxEthyl 2-(2,4-dimethylphenoxy)acetate
Step 2Ethyl 2-(2,4-dimethylphenoxy)acetate + HydrazineRefluxHydrazide derivative
Step 3Hydrazide + CS₂RefluxOxadiazole derivative

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

1-(4-Ethoxyphenyl)-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine ()
  • Key Differences :
    • Triazole substituent : 4-Ethoxyphenyl vs. 2,4-dimethylphenyl in the target compound.
    • Oxadiazole substituent : 4-Methoxyphenyl vs. 4-ethoxyphenyl.
  • The 2,4-dimethylphenyl group introduces steric hindrance, which could reduce binding to flat aromatic pockets compared to the planar 4-ethoxyphenyl group .
1-(3,5-Dimethylphenyl)-4-[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine (E595-0525, )
  • Key Differences :
    • Triazole substituent : 3,5-Dimethylphenyl vs. 2,4-dimethylphenyl.
  • Implications :
    • The symmetrical 3,5-dimethyl substitution may reduce steric clashes in binding sites compared to the asymmetrical 2,4-dimethyl group.
    • Molecular modeling suggests that para-substituted methyl groups (as in 3,5-dimethyl) improve stacking interactions with hydrophobic residues in enzyme active sites .
1-(4-Bromo-2-Fluorophenyl)-4-[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine (E595-0545, )
  • Key Differences :
    • Triazole substituent : 4-Bromo-2-fluorophenyl vs. 2,4-dimethylphenyl.
  • The halogenated phenyl group may improve metabolic stability compared to methyl-substituted analogs .

Oxadiazole Ring Modifications

1-(2,4-Dimethylphenyl)-4-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine ()
  • Key Differences :
    • Oxadiazole substituent : Pyridin-4-yl vs. 4-ethoxyphenyl.
  • Implications :
    • The pyridine ring introduces a basic nitrogen, improving water solubility and enabling salt formation.
    • The lack of an ethoxy group may reduce hydrophobic interactions but enhance polar contacts in binding .

Functional Group Additions/Deletions

4-(Benzo[d]Thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine ()
  • Key Differences :
    • Replaces the oxadiazole group with a benzothiazole moiety.
    • Features a 2-nitrophenyl group on the triazole.
  • Implications: Benzothiazole is a known pharmacophore with anticancer and antimicrobial activity, suggesting divergent biological applications compared to oxadiazole-containing analogs . The nitro group may confer redox activity but could also increase toxicity .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents (Triazole/Oxadiazole) LogP* (Predicted)
Target Compound C₂₁H₂₂N₆O₂ 390.45 2,4-Dimethylphenyl / 4-Ethoxyphenyl 3.8
1-(4-Ethoxyphenyl)-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine C₂₀H₂₀N₆O₃ 392.41 4-Ethoxyphenyl / 4-Methoxyphenyl 3.5
E595-0525 C₂₀H₂₀N₆O₂ 376.41 3,5-Dimethylphenyl / 4-Ethoxyphenyl 4.1
E595-0545 C₁₈H₁₄BrFN₆O₂ 445.25 4-Bromo-2-fluorophenyl / 4-Ethoxyphenyl 4.3

*LogP values calculated using ChemDraw.

Q & A

(Basic) What synthetic strategies are commonly employed to prepare triazole-oxadiazole hybrid compounds like this target molecule?

Answer:
The synthesis typically involves sequential cyclization and coupling reactions. For the triazole core, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form the 1,2,3-triazole ring. The oxadiazole moiety is often synthesized via cyclization of acylthiosemicarbazides using dehydrating agents like POCl₃ (as described for analogous oxadiazoles in and ). Key steps include:

  • Intermediate preparation : Substituents (e.g., 2,4-dimethylphenyl, 4-ethoxyphenyl) are introduced via nucleophilic substitution or Suzuki-Miyaura coupling.
  • Cyclization : Oxadiazole formation under reflux with POCl₃ (120°C, 3–6 hours) ( ).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water mixtures) ( ).
    Validation : Monitor reactions via TLC and confirm structures using ¹H/¹³C NMR and HRMS.

(Advanced) How can X-ray crystallography resolve tautomeric ambiguity in triazole derivatives with oxadiazole substituents?

Answer:
Tautomerism in triazoles (e.g., 1H vs. 2H tautomers) can be definitively resolved using single-crystal X-ray diffraction. For example, demonstrates that planar triazole rings with dihedral angles <5° between substituents (e.g., phenyl groups) favor specific tautomers. Methodological steps:

  • Crystallization : Grow single crystals via slow evaporation in ethanol/DMF.
  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.
  • Analysis : Compare bond lengths (N–N vs. N–C) and hydrogen-bonding networks to assign tautomeric states.
    Contradiction management : If computational (DFT) and experimental data conflict, prioritize crystallographic results to resolve ambiguities ( ).

(Basic) What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • ¹H/¹³C NMR : Identify substituent environments (e.g., ethoxy group δ ~1.35 ppm for CH₃, δ ~4.0 ppm for OCH₂; dimethylphenyl protons as multiplets at δ 6.8–7.2 ppm) ( ).
  • FT-IR : Confirm oxadiazole C=N stretches (~1600 cm⁻¹) and triazole N–H bands (~3400 cm⁻¹) ( ).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • UV-Vis : Assess π→π* transitions for conjugation analysis ( ).

(Advanced) How can researchers optimize reaction yields when coupling sterically hindered substituents to the triazole core?

Answer:
Steric hindrance (e.g., 2,4-dimethylphenyl group) often reduces coupling efficiency. Strategies include:

  • Catalyst screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling instead of Pd(OAc)₂ to enhance stability ( ).
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to improve solubility.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional heating) ( ).
    Data analysis : Compare yields via HPLC and adjust stoichiometry (1:1.2 molar ratio for aryl halide:triazole intermediate) ( ).

(Basic) What safety protocols are essential for handling reactive intermediates during synthesis?

Answer:

  • POCl₃ handling : Use anhydrous conditions, PPE (gloves, goggles), and work in a fume hood ( ).
  • Waste disposal : Collect halogenated byproducts separately and neutralize with 10% NaHCO₃ before disposal ( ).
  • Spill management : Absorb liquids with vermiculite and seal in labeled containers for professional treatment ( ).

(Advanced) How can potentiometric titration determine the acidity of substituents in such hybrid molecules?

Answer:
Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide (TBAH) identifies pKa values of acidic protons (e.g., triazole NH). Steps include:

  • Calibration : Standardize TBAH with benzoic acid.
  • Titration : Plot mV vs. titrant volume to determine half-neutralization potentials (HNP) ( ).
  • Data interpretation : Compare HNPs with reference compounds (e.g., pKa ~8.5 for triazole NH in DMF) ( ).

(Advanced) How do electronic effects of substituents (e.g., ethoxy vs. methyl) influence biological activity in triazole-oxadiazole hybrids?

Answer:

  • Electron-donating groups (e.g., ethoxy) : Enhance lipophilicity and membrane permeability (logP calculated via HPLC retention times) ().
  • Bioactivity assays : Compare MIC values against Gram-positive bacteria (e.g., S. aureus) for derivatives with varying substituents.
  • Contradiction resolution : If ethoxy analogs show lower activity than methyl derivatives, assess solubility (via shake-flask method) to differentiate pharmacokinetic vs. pharmacodynamic effects ().

(Basic) What computational methods predict the binding affinity of this compound to biological targets?

Answer:

  • Docking studies : Use AutoDock Vina with protein data bank (PDB) structures (e.g., CYP450 enzymes).
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
  • Validation : Compare computational ΔG values with experimental IC₅₀ from enzyme inhibition assays ().

(Advanced) How can researchers address discrepancies in NMR and MS data during structural elucidation?

Answer:

  • Artifact identification : Check for solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) or adducts in HRMS ([M+Na]⁺ vs. [M+H]⁺).
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., triazole vs. oxadiazole carbons).
  • Alternative techniques : If tautomerism complicates analysis, use X-ray crystallography ( ) or solid-state NMR ( ).

(Basic) What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) in sealed containers ( ).
  • Stability testing : Monitor decomposition via HPLC every 6 months ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.